molecular formula C12H14N2O3 B7823692 Diproqualone CAS No. 46800-89-9

Diproqualone

Cat. No.: B7823692
CAS No.: 46800-89-9
M. Wt: 234.25 g/mol
InChI Key: NTGLQWGMESPVBV-UHFFFAOYSA-N
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Description

Diproqualone is a quinazolinone class compound that was developed in the late 1950s by a team at Nogentaise de Produits Chimique. It is an analogue of methaqualone and is primarily used for its sedative, anxiolytic, antihistamine, and analgesic properties . This compound is mainly marketed in France and some other European countries. It is used to treat inflammatory pain associated with osteoarthritis and rheumatoid arthritis, and more rarely, for treating insomnia, anxiety, and neuralgia .

Preparation Methods

The synthesis of diproqualone involves the formation of the quinazolinone core structure. One common synthetic route includes the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4-quinazolinone. This intermediate is then reacted with 2,3-dihydroxypropylamine to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Diproqualone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Major products formed from these reactions include various quinazolinone derivatives with potential therapeutic applications.

Scientific Research Applications

Diproqualone has been extensively studied for its pharmacological properties. Its applications include:

Mechanism of Action

Diproqualone exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Diproqualone is unique among its analogues due to its combination of sedative, anxiolytic, antihistamine, and analgesic properties. Similar compounds include:

    Methaqualone: Known for its sedative and hypnotic effects but lacks the anti-inflammatory properties of this compound.

    Afloqualone: Primarily used as a muscle relaxant.

    Etaqualone: Similar sedative properties but less commonly used.

    Methylmethaqualone: A more potent analogue with higher risk of abuse.

    Mecloqualone: Used for its sedative and hypnotic effects.

    Mebroqualone: Similar to methaqualone but with additional muscle relaxant properties.

    Cloroqualone: Known for its sedative and anxiolytic effects.

This compound stands out due to its broader therapeutic applications, particularly its anti-inflammatory and analgesic effects, which are not as prominent in other analogues.

Properties

IUPAC Name

3-(2,3-dihydroxypropyl)-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8-13-11-5-3-2-4-10(11)12(17)14(8)6-9(16)7-15/h2-5,9,15-16H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGLQWGMESPVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865821
Record name 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36518-02-2, 46800-89-9
Record name Diproqualone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36518-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diproqualone [INN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diproqualone, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,3-Dihydroxypropyl)-2-methylquinazolin-4(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diproqualone
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIPROQUALONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name DIPROQUALONE, (+)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2Y2CV3EW7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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